molecular formula C18H16ClN3O2S B2402020 N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 2034562-46-2

N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide

Cat. No.: B2402020
CAS No.: 2034562-46-2
M. Wt: 373.86
InChI Key: LQPCDCVUNNVEMV-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a bipyridine moiety, which is often utilized in coordination chemistry and catalysis, and a chlorophenyl group, which can influence its chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the bipyridine structure.

    Sulfonamide formation: The final step involves the reaction of the bipyridine-chlorophenyl intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions:

    Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)methanesulfonamide: Similar structure but lacks the bipyridine moiety.

    Methanesulfonamide: Basic sulfonamide structure without additional functional groups.

    Sulfamethoxazole: A well-known sulfonamide antibiotic with a different aromatic substituent.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to its combination of a bipyridine moiety and a chlorophenyl group, which can enhance its coordination chemistry applications and potentially improve its antibacterial activity compared to simpler sulfonamides.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCDCVUNNVEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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